6-Chloro-5-fluoronicotinonitrile

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

6-chloro-5-fluoropyridine-3-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H2ClFN2/c7-6-5(8)1-4(2-9)3-10-6/h1,3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RDXGTBCVXXDZSO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NC(=C1F)Cl)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H2ClFN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30674339 | |

| Record name | 6-Chloro-5-fluoropyridine-3-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30674339 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

156.54 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1020253-14-8 | |

| Record name | 6-Chloro-5-fluoro-3-pyridinecarbonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1020253-14-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-Chloro-5-fluoropyridine-3-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30674339 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-Chloro-5-fluoronicotinonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 6-Chloro-5-fluoronicotinonitrile: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract: 6-Chloro-5-fluoronicotinonitrile is a halogenated pyridine derivative that has garnered significant interest as a versatile building block in medicinal chemistry and materials science. Its unique electronic properties, arising from the presence of chloro, fluoro, and cyano substituents on the pyridine ring, make it a valuable synthon for the introduction of this scaffold into more complex molecules. This technical guide provides a comprehensive overview of the physical and chemical properties of this compound, its synthesis, reactivity, and notable applications in the development of novel therapeutic agents.

Introduction

Halogenated heterocyclic compounds are of paramount importance in the field of drug discovery. The introduction of halogen atoms into a molecular scaffold can profoundly influence its physicochemical properties, such as lipophilicity, metabolic stability, and binding affinity to biological targets. This compound (CAS No. 1020253-14-8) is a prime example of a strategically functionalized building block. The pyridine core is a common motif in numerous pharmaceuticals, and the specific arrangement of the chloro, fluoro, and nitrile groups in this compound offers multiple avenues for synthetic transformations. This guide aims to provide researchers and drug development professionals with a detailed understanding of this compound's characteristics and its utility in contemporary chemical synthesis.

Molecular and Physical Properties

A thorough understanding of the physical properties of a chemical compound is fundamental for its safe handling, storage, and use in experimental setups.

dot

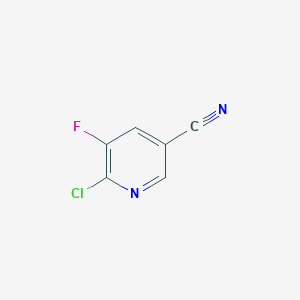

Caption: Chemical structure of this compound.

The key physical and molecular properties of this compound are summarized in the table below:

| Property | Value | Source(s) |

| Molecular Formula | C₆H₂ClFN₂ | [1][2] |

| Molecular Weight | 156.54 g/mol | [1][2] |

| IUPAC Name | 6-chloro-5-fluoropyridine-3-carbonitrile | [1] |

| CAS Number | 1020253-14-8 | [1] |

| Physical Appearance | White to off-white powder or crystals | [3] |

| Melting Point | 55-59 °C | [Source: Commercial Supplier Data] |

| Boiling Point | 252.8±40.0 °C (Predicted) | [4] |

| Topological Polar Surface Area (TPSA) | 36.7 Ų | [1] |

| logP (Predicted) | 1.6 | [1] |

Storage: It is recommended to store this compound in a refrigerator at temperatures between 0-8 °C to ensure its long-term stability.[2]

Spectroscopic Data

Spectroscopic analysis is crucial for the unambiguous identification and characterization of a chemical compound. Below is a summary of the expected spectroscopic features of this compound.

-

¹H NMR (Proton Nuclear Magnetic Resonance): The ¹H NMR spectrum is expected to be simple, showing two aromatic protons. Due to the electronegativity of the surrounding substituents, these protons will appear in the downfield region of the spectrum. The proton at the C2 position is expected to be a doublet, coupled to the fluorine atom, and the proton at the C4 position will also likely be a doublet, with a smaller coupling constant to the fluorine.

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum will exhibit six distinct signals corresponding to the six carbon atoms in the molecule. The carbon atoms attached to the electronegative fluorine and chlorine atoms, as well as the carbon of the nitrile group, will have characteristic chemical shifts.

-

FT-IR (Fourier-Transform Infrared Spectroscopy): The IR spectrum will show characteristic absorption bands for the functional groups present in the molecule. Key expected peaks include:

-

C≡N stretch: A sharp, medium-intensity peak around 2220-2260 cm⁻¹.

-

C-Cl stretch: A strong absorption in the fingerprint region, typically between 600-800 cm⁻¹.

-

C-F stretch: A strong absorption in the range of 1000-1400 cm⁻¹.

-

Aromatic C=C and C=N stretching: Multiple bands in the 1400-1600 cm⁻¹ region.

-

-

Mass Spectrometry (MS): The mass spectrum will show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound. The presence of chlorine will be indicated by a characteristic isotopic pattern for the molecular ion peak (M⁺ and M+2⁺ in an approximate 3:1 ratio).

Chemical Properties and Reactivity

The reactivity of this compound is dictated by the interplay of its functional groups on the electron-deficient pyridine ring.

dot

Caption: Reactivity profile of this compound.

Nucleophilic Aromatic Substitution (SNAr): The pyridine ring is inherently electron-deficient, and this effect is further amplified by the electron-withdrawing cyano and fluoro groups. Consequently, the chlorine atom at the 6-position is highly activated towards nucleophilic aromatic substitution. This makes the compound an excellent substrate for reactions with a variety of nucleophiles, including amines, thiols, and alkoxides, to introduce diverse functionalities at this position.

Reactivity of the Nitrile Group: The cyano group can undergo a range of chemical transformations. It can be hydrolyzed to a carboxylic acid or an amide under acidic or basic conditions. It can also be reduced to an amine or converted to a tetrazole ring, which is a common bioisostere for a carboxylic acid in medicinal chemistry.

Stability: this compound is a stable compound under standard laboratory conditions. However, it should be protected from strong acids, strong bases, and strong oxidizing agents to avoid potential decomposition. As with many organic compounds, exposure to high temperatures and direct sunlight should be minimized.

Hazardous Properties: According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound is associated with the following hazard statements:

-

H302: Harmful if swallowed.[1]

-

H312: Harmful in contact with skin.

-

H315: Causes skin irritation.[1]

-

H319: Causes serious eye irritation.[1]

-

H332: Harmful if inhaled.

-

H335: May cause respiratory irritation.[1]

Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. All work should be conducted in a well-ventilated fume hood.

Synthesis

dot

Caption: A generalized synthetic workflow for this compound.

A more detailed, though still generalized, protocol would likely involve the following steps:

-

Starting Material: A suitable pyridine derivative, such as a dihydroxypyridine or a readily available chloropyridine.

-

Halogenation: Introduction of the chloro and fluoro substituents. This can be a challenging step requiring specific reagents and reaction conditions to achieve the desired regioselectivity. For instance, the synthesis of the related 2,6-dichloro-5-fluoronicotinic acid involves the use of phosphorus oxychloride.[5]

-

Introduction of the Nitrile Group: This can be achieved through various methods, such as a Sandmeyer reaction from a corresponding amino group or by the dehydration of an amide.

Given the commercial availability of this compound, for many research applications, direct purchase from a chemical supplier is the most practical approach.

Applications in Drug Discovery and Development

The utility of this compound as a building block in drug discovery is highlighted by its incorporation into various patented molecular scaffolds. Its trifunctional nature allows for the systematic exploration of the chemical space around a core molecule, a key strategy in lead optimization.

A notable application of this compound is in the synthesis of novel antibacterial agents. For example, a patent by Janssen Pharmaceutica describes the use of this compound as a key intermediate in the preparation of potent inhibitors of bacterial DNA gyrase and topoisomerase IV.

Illustrative Experimental Protocol: Synthesis of a Substituted Pyridine Intermediate for Antibacterial Agents

The following is a representative, generalized protocol based on the chemistry described in the patent literature, illustrating the use of this compound in a nucleophilic aromatic substitution reaction.

Reaction Scheme:

Step-by-Step Methodology:

-

Reaction Setup: To a solution of this compound (1.0 equivalent) in a suitable aprotic polar solvent such as N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) is added the desired amine nucleophile (1.0-1.2 equivalents).

-

Addition of Base: A non-nucleophilic organic base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA) (1.5-2.0 equivalents), is added to the reaction mixture to scavenge the HCl generated during the reaction.

-

Reaction Conditions: The reaction mixture is heated to a temperature ranging from 80 °C to 120 °C and stirred for a period of 2 to 24 hours, or until the reaction is deemed complete by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) analysis.

-

Work-up: Upon completion, the reaction mixture is cooled to room temperature and diluted with water. The aqueous layer is then extracted with a suitable organic solvent, such as ethyl acetate or dichloromethane.

-

Purification: The combined organic layers are washed with brine, dried over anhydrous sodium sulfate or magnesium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired substituted aminonicotinonitrile product.

Causality Behind Experimental Choices:

-

Solvent: A polar aprotic solvent like DMF or DMSO is chosen to solubilize the reactants and to facilitate the SNAr reaction by stabilizing the charged intermediate (Meisenheimer complex).

-

Base: An organic base like TEA or DIPEA is used to neutralize the acid byproduct without competing with the primary nucleophile.

-

Temperature: Elevated temperatures are often required to overcome the activation energy of the SNAr reaction.

This self-validating system relies on in-process controls like TLC or LC-MS to monitor the reaction progress and ensure the complete consumption of the starting material before proceeding to the work-up and purification stages.

Conclusion

This compound is a valuable and versatile building block for organic synthesis, particularly in the realm of medicinal chemistry. Its well-defined physical properties and predictable reactivity, especially in nucleophilic aromatic substitution reactions, make it an attractive starting material for the synthesis of a wide range of complex molecules. The strategic placement of its functional groups allows for the fine-tuning of the electronic and steric properties of target compounds, which is a critical aspect of modern drug design. As the demand for novel therapeutic agents continues to grow, the importance of such strategically designed building blocks is set to increase.

References

-

PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

- Google Patents. (n.d.). US5204478A - Process for the synthesis of 2,6-dichloro-5-fluoronicotinic acid and 2,6-dichloro-5-fluoronicotinoyl chloride.

- Janssen Pharmaceutica NV. (2022). Substituted (quinolin-4-yl)piperazinyl derivatives as antibacterial agents. WO 2022/058315 A1. World Intellectual Property Organization.

Sources

- 1. This compound | C6H2ClFN2 | CID 46738683 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. chemscene.com [chemscene.com]

- 3. sigmaaldrich.com [sigmaaldrich.com]

- 4. This compound CAS#: 1020253-14-8 [m.chemicalbook.com]

- 5. US5204478A - Process for the synthesis of 2,6-dichloro-5-fluoronicotinic acid and 2,6-dichloro-5-fluoronicotinoyl chloride - Google Patents [patents.google.com]

6-Chloro-5-fluoronicotinonitrile molecular weight and formula

An In-Depth Technical Guide to 6-Chloro-5-fluoronicotinonitrile for Advanced Research and Development

Abstract

This compound is a halogenated pyridine derivative that has emerged as a critical building block in the synthesis of complex organic molecules. Its unique electronic properties, stemming from the presence of three distinct electron-withdrawing groups on the pyridine ring, make it a versatile synthon, particularly in the fields of medicinal chemistry and materials science. This guide provides a comprehensive overview of its core molecular properties, plausible synthetic routes with mechanistic considerations, and its application in advanced chemical synthesis, specifically as a precursor for pharmacologically active agents. Detailed protocols, safety data, and reactivity analyses are presented to equip researchers, chemists, and drug development professionals with the technical knowledge required for its effective utilization.

Core Molecular Profile

This compound, also known by its IUPAC name 6-chloro-5-fluoropyridine-3-carbonitrile, is a highly functionalized heterocyclic compound.[1] Its structure is characterized by a pyridine ring substituted with a chlorine atom at the 6-position, a fluorine atom at the 5-position, and a nitrile group at the 3-position. This arrangement of substituents dictates its chemical reactivity and utility as an intermediate.

Table 1: Key Identifiers for this compound

| Identifier | Value | Source(s) |

| IUPAC Name | 6-chloro-5-fluoropyridine-3-carbonitrile | PubChem[1] |

| Synonyms | 6-Chloro-5-fluoropyridine-3-carbonitrile | ChemScene[2] |

| CAS Number | 1020253-14-8 | Pharmaffiliates[3], ChemScene[2] |

| Molecular Formula | C₆H₂ClFN₂ | PubChem[1], ChemScene[2] |

| InChIKey | RDXGTBCVXXDZSO-UHFFFAOYSA-N | PubChem[1], Sigma-Aldrich[4] |

| SMILES | C1=C(C=NC(=C1F)Cl)C#N | PubChem[1] |

Table 2: Physicochemical Properties

| Property | Value | Source(s) |

| Molecular Weight | 156.54 g/mol | PubChem[1], ChemScene[2] |

| Appearance | White to off-white powder or crystals | Sigma-Aldrich[4] |

| Purity | Typically ≥95-98% | Sigma-Aldrich[4], Suzhou Health Chemicals |

| Storage Temperature | Refrigerator (2-8 °C) | Sigma-Aldrich |

Caption: 2D structure of this compound.

Synthesis and Mechanistic Insights

The synthesis of substituted nicotinonitriles often involves the construction of the pyridine ring followed by functional group interconversion, or the modification of a pre-existing pyridine core. While specific proprietary methods for this compound may vary, a general and instructive synthetic approach can be extrapolated from known chemical transformations, such as the dehydration of a corresponding aldoxime. This method is common for the formation of nitriles from aldehydes.

A plausible precursor is 6-chloro-5-fluoronicotinaldehyde. The synthesis would proceed in two logical steps: formation of the aldoxime, followed by its dehydration to the nitrile.

Caption: Plausible synthetic workflow from aldehyde to nitrile.

Experimental Protocol: Synthesis via Aldoxime Dehydration

This protocol is a representative example based on established chemical principles for the synthesis of related compounds.[5]

PART A: Aldoxime Formation

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve 6-chloro-5-fluoronicotinaldehyde (1.0 eq) in a suitable solvent mixture such as ethanol/water.

-

Reagent Addition: Add hydroxylamine hydrochloride (NH₂OH·HCl, 1.1 eq) to the solution. If necessary, add a mild base like sodium acetate to neutralize the HCl released.

-

Reaction: Stir the mixture at room temperature for 1-2 hours. Formation of the aldoxime intermediate is often indicated by the precipitation of a solid.

-

Isolation: Filter the solid precipitate and wash with cold water. Dry the intermediate under vacuum.

Causality Note: The reaction of an aldehyde with hydroxylamine is a classic condensation reaction to form an oxime. The slightly acidic conditions from the hydrochloride salt can catalyze the reaction, but a base is sometimes added to drive the equilibrium by scavenging the acid.

PART B: Dehydration to Nitrile

-

Reaction Setup: Suspend the dried aldoxime intermediate (1.0 eq) in an anhydrous aprotic solvent like dichloromethane (DCM) or tetrahydrofuran (THF) under an inert atmosphere (e.g., nitrogen).

-

Reagent Addition: Add a dehydrating agent. A mild and effective choice is 1,1'-Carbonyldiimidazole (CDI, 1.2 eq). The addition of CDI to the oxime suspension often results in a clear solution.

-

Reaction: Heat the mixture to reflux (approx. 40 °C for DCM) for 1-3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Workup: After cooling, wash the reaction mixture sequentially with a weak acid (e.g., 1M HCl) to remove imidazole byproducts, followed by saturated sodium bicarbonate solution, and finally brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by silica gel column chromatography to yield pure this compound.

Causality Note: CDI is an excellent dehydrating agent for this transformation. It reacts with the oxime's hydroxyl group to form a good leaving group. Subsequent elimination, driven by the formation of stable CO₂ and imidazole byproducts, yields the nitrile.

Chemical Reactivity and Applications in Drug Discovery

The chemical utility of this compound is rooted in the reactivity of its halogenated pyridine core. The pyridine nitrogen and the nitrile group are strongly electron-withdrawing, which significantly activates the ring towards nucleophilic aromatic substitution (SₙAr).

The chlorine atom at the 6-position is particularly susceptible to displacement by a wide range of nucleophiles (e.g., amines, thiols, alcohols). This reactivity makes it a valuable intermediate for building molecular complexity. Substituted pyridines are prevalent motifs in pharmaceuticals, and this compound serves as a key precursor for creating libraries of potential drug candidates.[6] For instance, related dichlorofluoronicotinic acid derivatives are key intermediates in the synthesis of naphthyridine antibacterial agents.[6]

Caption: Generalized workflow for SₙAr reaction.

Experimental Protocol: Representative SₙAr Reaction

This protocol describes a general procedure for the reaction of this compound with a primary or secondary amine.

-

Reaction Setup: To a solution of this compound (1.0 eq) in a polar aprotic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO), add the desired amine nucleophile (1.1-1.5 eq).

-

Base Addition: Add a non-nucleophilic base, such as diisopropylethylamine (DIPEA, 2.0 eq) or potassium carbonate (K₂CO₃, 2.0 eq), to act as a scavenger for the HCl generated during the reaction.

-

Reaction: Heat the reaction mixture to 60-100 °C. The optimal temperature will depend on the nucleophilicity of the amine. Monitor the reaction by TLC or LC-MS until the starting material is consumed.

-

Workup: Cool the reaction to room temperature and dilute with ethyl acetate or another suitable organic solvent. Wash the organic phase extensively with water to remove the high-boiling point solvent (DMF/DMSO) and the base. Follow with a brine wash.

-

Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify the resulting product by column chromatography or recrystallization.

Self-Validation: The success of the reaction can be validated by LC-MS analysis, which will show the disappearance of the starting material's mass peak and the appearance of a new peak corresponding to the mass of the product (M_start - Cl + Nu). ¹H NMR spectroscopy will confirm the incorporation of the nucleophile.

Safety and Handling

As a reactive chemical intermediate, this compound must be handled with appropriate precautions. It is classified as harmful and an irritant.

Table 3: GHS Hazard Information

| Pictogram | Signal Word | Hazard Statements |

ngcontent-ng-c1205671314="" class="ng-star-inserted"> | Warning | H302: Harmful if swallowed.[1] H312: Harmful in contact with skin.[1][4] H315: Causes skin irritation.[1][4] H319: Causes serious eye irritation.[1][4] H332: Harmful if inhaled.[1][4] H335: May cause respiratory irritation.[1][4] |

Handling Recommendations:

-

Use only in a well-ventilated fume hood.

-

Wear appropriate Personal Protective Equipment (PPE), including a lab coat, safety glasses, and chemical-resistant gloves.

-

Avoid inhalation of dust and contact with skin and eyes.

-

Store in a tightly sealed container in a cool, dry place, such as a refrigerator.[4]

Conclusion

This compound is a high-value chemical intermediate with a well-defined molecular profile. Its utility is primarily driven by the activated nature of the 6-chloro position, which allows for facile nucleophilic aromatic substitution. This reactivity profile makes it an essential building block for constructing diverse molecular architectures, particularly in the synthesis of novel pharmaceutical agents. A thorough understanding of its synthesis, reactivity, and handling requirements, as outlined in this guide, is paramount for its safe and effective application in research and development.

References

- Google Patents. (n.d.). Method for the production of 2,6-dichloro-5-fluoronicotinonitrile and the chemical compound 3-cyano-2-hydroxy-5-fluoropyride-6-one-monosodium salt its tautomers.

-

PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

- Google Patents. (n.d.). Process for the synthesis of 2,6-dichloro-5-fluoronicotinic acid and 2,6-dichloro-5-fluoronicotinoyl chloride.

-

Pharmaffiliates. (n.d.). CAS No : 1020253-14-8| Chemical Name : this compound. Retrieved from [Link]

Sources

- 1. This compound | C6H2ClFN2 | CID 46738683 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. chemscene.com [chemscene.com]

- 3. pharmaffiliates.com [pharmaffiliates.com]

- 4. This compound | 1020253-14-8 [sigmaaldrich.com]

- 5. 2-Chloro-5-fluoronicotinonitrile synthesis - chemicalbook [chemicalbook.com]

- 6. US5204478A - Process for the synthesis of 2,6-dichloro-5-fluoronicotinic acid and 2,6-dichloro-5-fluoronicotinoyl chloride - Google Patents [patents.google.com]

A Technical Guide to the Spectroscopic Characterization of 6-Chloro-5-fluoronicotinonitrile

This technical guide provides an in-depth analysis of the spectroscopic data for 6-Chloro-5-fluoronicotinonitrile (CAS No. 1020253-14-8), a key building block in the development of novel pharmaceuticals and agrochemicals.[1][2] This document is intended for researchers, scientists, and drug development professionals, offering a detailed examination of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. The insights herein are grounded in established principles of spectroscopic interpretation and aim to facilitate the unambiguous identification and characterization of this compound.

The molecular structure of this compound, with the IUPAC name 6-chloro-5-fluoropyridine-3-carbonitrile, presents a unique substitution pattern on the pyridine ring.[1] This arrangement of a nitrile group, a fluorine atom, and a chlorine atom gives rise to distinct and informative spectroscopic signatures, which will be systematically explored.

Molecular Structure and Spectroscopic Overview

The structural features of this compound (C₆H₂ClFN₂) directly influence its spectroscopic properties. The pyridine ring contains two protons, H-2 and H-4, whose chemical environments are significantly affected by the adjacent electronegative halogen and nitrile substituents. These effects are critical for the correct assignment of signals in NMR spectra.

Molecular Structure of this compound

Caption: Numbering scheme for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules. For this compound, ¹H, ¹³C, and ¹⁹F NMR spectra provide a complete picture of the molecule's carbon-hydrogen framework and the electronic environment of the fluorine atom.

¹H NMR Analysis

The ¹H NMR spectrum is expected to show two distinct signals in the aromatic region, corresponding to the two protons on the pyridine ring.

| Proton | Chemical Shift (δ, ppm) (Predicted) | Multiplicity | Coupling Constant (J, Hz) (Predicted) |

| H-2 | 8.6 - 8.8 | Doublet of doublets (dd) | J(H-2, F-5) ≈ 2-3 Hz, J(H-2, H-4) ≈ 0.5-1 Hz |

| H-4 | 8.2 - 8.4 | Doublet of doublets (dd) | J(H-4, F-5) ≈ 6-8 Hz, J(H-4, H-2) ≈ 0.5-1 Hz |

-

Interpretation and Rationale:

-

H-2 Signal: The proton at the C-2 position is deshielded by the adjacent ring nitrogen and the chlorine atom at C-6. It is expected to appear at a lower field. The signal will be split into a doublet of doublets due to a small four-bond coupling to the fluorine atom (⁴JHF) and a small five-bond coupling to H-4 (⁵JHH).

-

H-4 Signal: The proton at the C-4 position is influenced by the adjacent nitrile group and the fluorine atom. It is expected to show a larger three-bond coupling to the fluorine atom (³JHF) and the same small five-bond coupling to H-2.

-

¹³C NMR Analysis

The ¹³C NMR spectrum will display six signals for the six carbon atoms in the molecule. The chemical shifts are significantly influenced by the electronegative substituents (N, F, Cl) and the nitrile group.

| Carbon | Chemical Shift (δ, ppm) (Predicted) | Multiplicity (due to C-F coupling) | Coupling Constant (J, Hz) (Predicted) |

| C-2 | 150 - 153 | Doublet | J(C-2, F-5) ≈ 4-6 Hz |

| C-3 | 110 - 113 | Doublet | J(C-3, F-5) ≈ 4-6 Hz |

| C-4 | 145 - 148 | Doublet | J(C-4, F-5) ≈ 15-20 Hz |

| C-5 | 155 - 158 | Doublet | J(C-5, F-5) ≈ 250-270 Hz |

| C-6 | 148 - 151 | Doublet | J(C-6, F-5) ≈ 15-20 Hz |

| CN | 115 - 118 | Singlet | - |

-

Interpretation and Rationale:

-

C-F Coupling: The most notable feature is the large one-bond coupling constant (¹JCF) for C-5, which is directly attached to the fluorine atom. This is a definitive diagnostic tool for identifying the carbon bearing the fluorine. The other carbons in the ring will exhibit smaller two-, three-, and four-bond couplings to fluorine.

-

Substituent Effects: The electronegative chlorine and fluorine atoms, along with the ring nitrogen, cause the attached carbons (C-2, C-5, C-6) to appear at a lower field (higher ppm). The carbon of the nitrile group (C≡N) typically appears in the 115-120 ppm range.

-

¹⁹F NMR Analysis

The ¹⁹F NMR spectrum provides direct information about the chemical environment of the fluorine atom.

| Fluorine | Chemical Shift (δ, ppm) (Predicted vs. CFCl₃) | Multiplicity |

| F-5 | -110 to -130 | Multiplet |

-

Interpretation and Rationale:

-

The chemical shift of the fluorine atom on an aromatic ring is sensitive to the electronic effects of the other substituents.[3][4] The presence of the electron-withdrawing nitrile and chloro groups influences the shielding of the fluorine nucleus. The signal is expected to be a multiplet due to couplings with H-2 and H-4.

-

Experimental Protocol: NMR Data Acquisition

-

Sample Preparation: Dissolve 10-20 mg of this compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

-

Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer equipped with a broadband probe.

-

¹H NMR: Acquire the spectrum with a spectral width of approximately 16 ppm, centered around 7 ppm. Use a sufficient number of scans to achieve a good signal-to-noise ratio.

-

¹³C NMR: Acquire the spectrum with a spectral width of approximately 250 ppm. Employ proton decoupling to simplify the spectrum to singlets (or doublets due to C-F coupling).

-

¹⁹F NMR: Acquire the spectrum with a suitable spectral width, referencing it against an appropriate standard like CFCl₃.

-

Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decays (FIDs). Calibrate the chemical shifts using the residual solvent peak (for ¹H and ¹³C) or an external standard (for ¹⁹F).

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation, which excites molecular vibrations.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~2230 | Medium-Strong | C≡N (Nitrile) stretch |

| 1600-1450 | Medium-Strong | C=C and C=N aromatic ring stretches |

| ~1400 | Strong | C-F stretch |

| ~1100 | Strong | C-Cl stretch |

| 3100-3000 | Weak | Aromatic C-H stretch |

-

Interpretation and Rationale:

-

The most characteristic absorption will be the sharp, medium-to-strong band around 2230 cm⁻¹ corresponding to the C≡N stretching vibration.[5]

-

The C-F and C-Cl stretching vibrations will give rise to strong bands in the fingerprint region (below 1500 cm⁻¹).

-

Multiple bands in the 1600-1450 cm⁻¹ region are characteristic of the aromatic pyridine ring vibrations.[5]

-

Weak absorptions above 3000 cm⁻¹ are indicative of the aromatic C-H stretching vibrations.[5]

-

Experimental Protocol: IR Data Acquisition (ATR)

-

Sample Preparation: Place a small amount of the solid this compound sample directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory.

-

Background Scan: Perform a background scan with a clean, empty ATR crystal to account for atmospheric CO₂ and H₂O absorptions.

-

Sample Scan: Acquire the sample spectrum, typically by co-adding 16 or 32 scans at a resolution of 4 cm⁻¹.

-

Data Processing: The resulting spectrum of absorbance or transmittance versus wavenumber is plotted.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, aiding in its identification and structural confirmation.

| m/z (mass-to-charge ratio) | Relative Intensity (%) | Assignment |

| 156/158 | 100 / ~33 | [M]⁺˙ (Molecular ion) |

| 121/123 | Variable | [M - Cl]⁺ |

| 130/132 | Variable | [M - CN]⁺ |

-

Interpretation and Rationale:

-

Molecular Ion Peak: The molecular ion peak ([M]⁺˙) will appear as a characteristic doublet at m/z 156 and 158. This is due to the natural isotopic abundance of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio). The monoisotopic mass is 155.989 Da.[1]

-

Fragmentation: Common fragmentation pathways for halogenated aromatic compounds include the loss of the halogen atom. Therefore, a significant fragment corresponding to the loss of a chlorine atom ([M - Cl]⁺) is expected at m/z 121. Loss of the nitrile group ([M - CN]⁺) would result in a fragment at m/z 130/132.

-

Spectroscopic Workflow for Compound Characterization

Caption: A typical workflow for the spectroscopic identification of an organic compound.

Conclusion

The collective data from NMR, IR, and Mass Spectrometry provide a comprehensive and self-validating spectroscopic profile for this compound. The predicted data, based on established chemical principles, align to present an unambiguous characterization of the molecule. The key diagnostic features include the unique coupling patterns in the NMR spectra due to the fluorine atom, the characteristic nitrile stretch in the IR spectrum, and the distinctive isotopic pattern of the molecular ion in the mass spectrum. This guide serves as a practical reference for scientists working with this important chemical intermediate.

References

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 46738683, this compound. Retrieved from [Link]

-

University of California, Santa Barbara. (n.d.). 19F Chemical Shifts and Coupling Constants. NMR Facility, UCSB Chemistry and Biochemistry. Retrieved from [Link]

-

University of California, Davis. (n.d.). 19F NMR Reference Standards. Retrieved from [Link]

-

University of Luxembourg. (n.d.). PubChemLite - this compound (C6H2ClFN2). Retrieved from [Link]

-

University of Wisconsin-Madison. (n.d.). NMR Spectroscopy :: 13C NMR Chemical Shifts. Organic Chemistry Data. Retrieved from [Link]

-

University of Calgary. (n.d.). Table of Characteristic IR Absorptions. Retrieved from [Link]

Sources

An In-Depth Technical Guide to the Synthesis and Reactivity of 6-Chloro-5-fluoronicotinonitrile

Introduction: 6-Chloro-5-fluoronicotinonitrile is a highly functionalized heterocyclic compound of significant interest to the pharmaceutical and agrochemical industries. As a substituted pyridine, it serves as a versatile synthetic intermediate, or building block, for the construction of more complex molecular architectures. The strategic placement of its chloro, fluoro, and cyano substituents on the pyridine ring imparts a unique reactivity profile, making it a valuable synthon for introducing the 3-cyanopyridine moiety into target molecules. This guide provides a comprehensive overview of its properties, synthesis, and key reactive pathways, offering field-proven insights for researchers, chemists, and professionals in drug development.

Physicochemical and Safety Data

A thorough understanding of a compound's physical properties and safety profile is paramount for its effective and safe handling in a laboratory setting.

Table 1: Properties of this compound

| Property | Value | Source |

| CAS Number | 1020253-14-8 | [1][2][3] |

| Molecular Formula | C₆H₂ClFN₂ | [1][2] |

| Molecular Weight | 156.54 g/mol | [1][2] |

| IUPAC Name | 6-chloro-5-fluoropyridine-3-carbonitrile | [1][4] |

| Appearance | White to off-white powder or crystals | [4] |

| Purity | Typically ≥95% | [4] |

| Storage | Store in a refrigerator | [4] |

Safety and Hazard Information: this compound is classified as harmful and requires careful handling. According to its GHS classification, it is harmful if swallowed, in contact with skin, or inhaled.[1] It is also known to cause skin and serious eye irritation and may cause respiratory irritation.[1] Appropriate personal protective equipment (PPE), including gloves, lab coat, and eye protection, should be worn at all times. All manipulations should be conducted within a certified chemical fume hood.

Synthesis of this compound

While specific, peer-reviewed synthetic procedures for this compound are not abundantly detailed in readily available literature, a logical and chemically sound synthetic approach can be devised based on established pyridine chemistry. A common strategy involves the selective functionalization of a pre-existing, multi-substituted pyridine core.

A plausible route begins with the Sandmeyer reaction on a suitable aminopyridine, followed by functional group interconversion. The workflow below illustrates a conceptual pathway for its preparation.

Sources

The Cornerstone of Modern Antibacterials: A Technical Guide to the Synthesis of Key Naphthyridine Intermediates

Introduction: The Enduring Legacy of Naphthyridines in Antibacterial Drug Discovery

The naphthyridine scaffold, a bicyclic aromatic heterocycle containing two nitrogen atoms, represents a "privileged structure" in medicinal chemistry. Its isosteric relationship with quinoline has made it a cornerstone in the development of potent antibacterial agents that have shaped modern medicine. From the pioneering discovery of nalidixic acid to the broad-spectrum efficacy of the fluoroquinolones, naphthyridine-based drugs have provided clinicians with powerful tools to combat bacterial infections. Their primary mechanism of action involves the inhibition of bacterial DNA gyrase and topoisomerase IV, essential enzymes for DNA replication, thereby leading to bacterial cell death.

This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the key intermediates that form the foundation of naphthyridine antibacterial agent synthesis. We will delve into the strategic chemical transformations required to construct these core scaffolds, elucidate the mechanistic underpinnings of these reactions, and provide detailed, field-proven experimental protocols. The focus will be on the commercially and therapeutically significant 1,8-, 1,5-, and 2,6-naphthyridine isomers, highlighting the synthetic pathways to their crucial precursors and the subsequent functionalization steps that impart potent antibacterial activity.

Part 1: The 1,8-Naphthyridine Core: A Gateway to Quinolone Antibiotics

The 1,8-naphthyridine skeleton is arguably the most prominent isomer, forming the core of nalidixic acid and a multitude of fluoroquinolone antibiotics. The key to its synthesis lies in the versatile intermediate, 2-aminonicotinaldehyde.

Synthesis of the Linchpin Intermediate: 2-Aminonicotinaldehyde

A scalable and reliable synthesis of 2-aminonicotinaldehyde is paramount for the large-scale production of 1,8-naphthyridine-based drugs. A widely adopted method commences with the readily available 2-amino-3-picoline.[1][2]

Experimental Protocol: Synthesis of 2-Aminonicotinaldehyde from 2-Amino-3-picoline [2]

-

Protection of the Amino Group: A mixture of 2-amino-3-picoline and phthalic anhydride is heated to 190°C to form the corresponding phthalimide. This protection strategy prevents unwanted side reactions of the amino group in the subsequent oxidation step.

-

Oxidation of the Methyl Group: The phthalimide-protected 2-amino-3-picoline is then subjected to bromination using N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN) to yield the gem-dibromide.

-

Hydrolysis to the Aldehyde: The gem-dibromide is subsequently hydrolyzed under acidic conditions to afford 2-aminonicotinaldehyde.

Constructing the 1,8-Naphthyridine Ring System: The Friedländer Annulation

The Friedländer synthesis is a cornerstone reaction for the construction of quinolines and their aza-analogs. In the context of 1,8-naphthyridines, it involves the condensation of 2-aminonicotinaldehyde with a compound containing an active methylene group, such as a ketone or a β-ketoester, under acidic or basic catalysis.[1]

Mechanism of the Friedländer Synthesis

The reaction proceeds via an initial aldol-type condensation between 2-aminonicotinaldehyde and the enolate of the active methylene compound. This is followed by an intramolecular cyclization and subsequent dehydration to furnish the aromatic 1,8-naphthyridine ring system.[1][3]

Caption: Mechanism of the Friedländer Synthesis of 1,8-Naphthyridines.

From Core to Clinic: The Synthesis of Nalidixic Acid

Nalidixic acid, the first quinolone antibiotic, exemplifies the transformation of the 1,8-naphthyridine core into a therapeutic agent. Its synthesis employs a variation of the Gould-Jacobs reaction, starting with 2-amino-6-methylpyridine.[2][4][5]

Synthetic Pathway to Nalidixic Acid

-

Condensation: 2-Amino-6-methylpyridine is reacted with diethyl ethoxymethylenemalonate (DEEM) to form an enamine intermediate.[2][4]

-

Thermal Cyclization: The intermediate undergoes thermal cyclization to yield the ethyl ester of 4-hydroxy-7-methyl-1,8-naphthyridine-3-carboxylic acid.[2][4]

-

Hydrolysis: Saponification of the ester with a base affords 4-hydroxy-7-methyl-1,8-naphthyridine-3-carboxylic acid.[2][4]

-

N-Alkylation: Finally, alkylation of the ring nitrogen with ethyl iodide provides nalidixic acid.[2][4]

Part 2: The 1,5-Naphthyridine Isomer: A Scaffold for Broad-Spectrum Antibacterials

The 1,5-naphthyridine core is another crucial scaffold found in a variety of biologically active compounds, including potent broad-spectrum antibacterial agents.[6] The synthesis of this isomer typically begins with 3-aminopyridine derivatives.

The Gateway Intermediate: 3-Aminopyridine

The synthesis of 3-aminopyridine is classically achieved through the Hofmann degradation of nicotinamide.[7][8] This reaction provides a direct and efficient route to this key building block.

Experimental Protocol: Synthesis of 3-Aminopyridine via Hofmann Degradation [7]

-

Preparation of Hypobromite Solution: A solution of sodium hydroxide is cooled in an ice-salt bath, and bromine is added to generate sodium hypobromite in situ.

-

Hofmann Degradation: Finely powdered nicotinamide is added to the cold hypobromite solution with vigorous stirring. The reaction mixture is then heated to effect the rearrangement.

-

Work-up and Isolation: The reaction mixture is cooled, and the 3-aminopyridine is extracted and purified by crystallization.

Building the 1,5-Naphthyridine Core: The Gould-Jacobs Reaction

The Gould-Jacobs reaction is a powerful tool for the synthesis of 4-hydroxyquinolines and has been effectively adapted for the preparation of 4-hydroxy-1,5-naphthyridines.[9][10][11]

Mechanism of the Gould-Jacobs Reaction

The reaction commences with a nucleophilic attack of the amino group of 3-aminopyridine on the electrophilic carbon of diethyl ethoxymethylenemalonate (DEEM), leading to the formation of a vinylogous amide intermediate after the elimination of ethanol. Subsequent high-temperature cyclization via a 6-electron electrocyclization forms the dihydronaphthyridine ring, which then tautomerizes to the more stable 4-hydroxy-1,5-naphthyridine product.[9][10]

Caption: Mechanism of the Gould-Jacobs Reaction for 1,5-Naphthyridine Synthesis.

Part 3: The 2,6-Naphthyridine Isomer: An Emerging Pharmacophore

While less explored than the 1,8- and 1,5-isomers, the 2,6-naphthyridine scaffold is gaining increasing attention as a pharmacophore in its own right, with derivatives exhibiting a range of biological activities.[12] A key starting material for its synthesis is 4-cyano-3-pyridylacetonitrile.

Synthesis of the 2,6-Naphthyridine Core

A notable synthesis of the 2,6-naphthyridine core begins with 4-cyano-3-pyridylacetonitrile and proceeds through a series of transformations under microwave irradiation, representing a greener approach to this heterocyclic system.[12]

Synthetic Pathway to 2,6-Naphthyridine

-

Cyclization: 4-Cyano-3-pyridylacetonitrile is treated with anhydrous hydrogen bromide under microwave irradiation to yield 3-amino-1-bromo-2,6-naphthyridine.

-

Diazotization and Bromination: The amino group is then converted to a bromo group via diazotization with sodium nitrite and hydrobromic acid, affording 1,3-dibromo-2,6-naphthyridine.

-

Hydrazinolysis: Treatment with hydrazine hydrate replaces the bromo groups with hydrazino moieties.

-

Dehydrazination: Finally, oxidation with cupric sulfate removes the hydrazino groups to yield the parent 2,6-naphthyridine.

Part 4: Functionalization of the Naphthyridine Core: The Key to Antibacterial Potency

The bare naphthyridine scaffold generally possesses modest antibacterial activity. The remarkable potency of drugs like the fluoroquinolones arises from the strategic installation of specific functional groups at key positions around the core.

Introduction of the C3-Carboxylic Acid: A Prerequisite for DNA Gyrase Inhibition

A carboxylic acid group at the 3-position of the naphthyridine ring is a critical pharmacophore for binding to bacterial DNA gyrase. The Gould-Jacobs reaction conveniently provides a carboalkoxy group at this position, which can be readily hydrolyzed to the desired carboxylic acid.[9][11]

The C7-Substituent: Modulating Spectrum and Potency

The substituent at the 7-position plays a crucial role in determining the antibacterial spectrum and potency of fluoroquinolones. A piperazine ring or other cyclic amines are commonly found at this position. These are typically introduced via a nucleophilic aromatic substitution reaction on a 7-halo-naphthyridine intermediate.

Experimental Protocol: Nucleophilic Aromatic Substitution with Piperazine [13]

-

Halogenation: The 7-hydroxy group of a 1,4-dihydro-4-oxo-1,8-naphthyridine-3-carboxylic acid derivative is converted to a chloro group using a chlorinating agent such as phosphorus oxychloride.

-

Substitution: The resulting 7-chloro intermediate is then reacted with piperazine in a suitable solvent, such as pyridine or dimethyl sulfoxide (DMSO), at elevated temperatures to afford the 7-piperazinyl substituted product.

Comparative Analysis of Synthetic Routes

| Reaction | Key Intermediates | Advantages | Disadvantages | Scalability |

| Friedländer Synthesis | 2-Aminonicotinaldehyde, active methylene compounds | Versatile, high yields, can be adapted to green conditions.[1][3] | May require harsh conditions (acid or base), regioselectivity can be an issue with unsymmetrical ketones.[3] | Good |

| Gould-Jacobs Reaction | Aminopyridines, diethyl ethoxymethylenemalonate | Provides direct access to 4-hydroxy-3-carboalkoxy naphthyridines.[9][10] | Requires high temperatures for cyclization.[9] | Moderate to Good |

| Skraup-Doebner-von Miller Synthesis | Aminopyridines, α,β-unsaturated carbonyl compounds | One-pot synthesis from simple starting materials. | Often proceeds with violent reactions, can produce significant byproducts.[14] | Challenging due to safety concerns. |

Conclusion: A Versatile Platform for Future Antibacterial Innovation

The synthetic pathways to the key intermediates of naphthyridine antibacterial agents are well-established and offer a versatile platform for the development of new therapeutics. The Friedländer, Gould-Jacobs, and related cyclization reactions provide reliable access to the core naphthyridine scaffolds, while subsequent functionalization at the C3 and C7 positions allows for the fine-tuning of antibacterial activity and pharmacokinetic properties. As the challenge of antimicrobial resistance continues to grow, a deep understanding of the synthesis of these fundamental building blocks will be indispensable for the design and development of the next generation of life-saving antibacterial drugs. The ongoing exploration of greener and more efficient synthetic methodologies will further enhance the accessibility and sustainability of these vital medicines.

References

-

Friedländer synthesis - Wikipedia. (URL: [Link])

-

Synthesis of 1,8-Naphthyridines by the Ionic Liquid-Catalyzed Friedlander Reaction and Application in Corrosion Inhibition - PMC - NIH. (URL: [Link])

-

Structure activity relationship of substituted 1,5-naphthyridine analogs of oxabicyclooctane-linked novel bacterial topoisomerase inhibitors as broad-spectrum antibacterial agents (Part-4) - PubMed. (URL: [Link])

-

Friedlaender Synthesis - Organic Chemistry Portal. (URL: [Link])

-

Comparison of the quinolone core, leading to the synthetic quinolone... - ResearchGate. (URL: [Link])

-

Synthesis of 1,8-Naphthyridines by the Ionic Liquid-Catalyzed Friedlander Reaction and Application in Corrosion Inhibition | ACS Omega - ACS Publications. (URL: [Link])

-

Gould–Jacobs reaction - Wikipedia. (URL: [Link])

-

Nalidixic Acid in Focus: Chemical Structure, Synthesis, and Market Trends. (URL: [Link])

-

Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines - PMC. (URL: [Link])

- CN114105792B - Preparation method of ciprofloxacin key intermediate - Google P

-

A Comprehensive Review on Chemical Synthesis and Chemotherapeutic Potential of 3-Heteroaryl Fluoroquinolone Hybrids - NIH. (URL: [Link])

-

(PDF) a-new-process-for-ciprofloxacin-hcl - ResearchGate. (URL: [Link])

- CN104496986A - Preparation method of nalidixic acid - Google P

-

3-aminopyridine - Organic Syntheses Procedure. (URL: [Link])

-

Ciprofloxacin: A Two Step Process - Der Pharma Chemica. (URL: [Link])

-

Synthesis of the antimalarial chloroquine (9) via the Gould-Jacobs... - ResearchGate. (URL: [Link])

- WO2012127505A2 - Improved process for the preparation of ciprofloxacin and its acid addition salts - Google P

-

(PDF) Design and synthesis of novel cytotoxic fluoroquinolone analogs through topoisomerase inhibition, cell cycle arrest, and apoptosis - ResearchGate. (URL: [Link])

-

THE PREPARATION OF QUINOLINES BY A MODIFIED SKRAUP REACTION. (URL: [Link])

- CN111170937A - Preparation method of 3-aminopyridine - Google P

-

Gould-Jacobs Reaction. (URL: [Link])

-

Design,: In silico studies, and synthesis of new 1,8-naphthyridine-3-carboxylic acid analogues and evaluation of their H1R antagonism effects - ResearchGate. (URL: [Link])

-

An eco-sustainable green approach for the synthesis of 2,6-naphthyridines under microwave irradiation - ResearchGate. (URL: [Link])

-

Antimicrobial Activity of Naphthyridine Derivatives - MDPI. (URL: [Link])

-

Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines - MDPI. (URL: [Link])

-

Synthesis and In vitro Antitumor Screening of Novel 2,7‐Naphthyridine‐3‐carboxylic Acid Derivatives - ResearchGate. (URL: [Link])

-

SYNTHESIS OF SOME NEWER NALIDIXIC ACID DERIVATIVES AS POTENT ANTIMICROBIAL AGENTS - Research and Reviews. (URL: [Link])

-

Modifications of quinolones and fluoroquinolones: hybrid compounds and dual-action molecules - PMC - NIH. (URL: [Link])

-

Accessing 1,8-Naphthyridone-3-carboxylic Acid Derivatives and Application to the Synthesis of Amfonelic Acid - PubMed. (URL: [Link])

-

Synthesis of 3-Aminopyridine. | Download Scientific Diagram - ResearchGate. (URL: [Link])

- [ - 5H-Oxazolo[3,2-a]pyridine-5-carbonitrile, hexahydro-3-phenyl-, [3R-(3α,5β,8aβ] - Organic Syntheses Procedure. (URL: http://www.orgsyn.org/demo.aspx?prep=cv8p0143)

-

Skraup−Doebner−Von Miller Quinoline Synthesis Revisited: Reversal of the Regiochemistry for γ-Aryl-β,γ-unsaturated α-Ketoesters | Request PDF - ResearchGate. (URL: [Link])

-

Corrected Supplementary material. (URL: [Link])

-

On the mechanism of the Skraup-Doebner-Von Miller quinoline synthesis - PubMed. (URL: [Link])

-

Doebner–Miller reaction - Wikipedia. (URL: [Link])

-

2-cyano-6-methylpyridine - Organic Syntheses Procedure. (URL: [Link])

-

One-pot two-step catalytic synthesis of 6-amino-2-pyridone-3,5-dicarbonitriles enabling anti-cancer bioactivity - NIH. (URL: [Link])

-

Investigation of the Reaction Conditions for the Synthesis of 4,6-disubstituted-3-cyano-2-pyridones and 4-methyl-3-cyano-6-hydroxy-2-pyridone - ResearchGate. (URL: [Link])

-

On the mechanism of the Skraup-Doebner-Von Miller quinoline synthesis - Illinois Experts. (URL: [Link])

-

Reconstructive Methodology in the Synthesis of 2-Aminopurine - MDPI. (URL: [Link])

- CN1807415A - 4-aminopyridine preparation method - Google P

-

Multicomponent Synthesis of Nicotinamide and Thieno[2,3-b]pyridine Derivatives. (URL: [Link])

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Nalidixic acid | 389-08-2 [chemicalbook.com]

- 3. Synthesis of 1,8-Naphthyridines by the Ionic Liquid-Catalyzed Friedlander Reaction and Application in Corrosion Inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Nalidixic acid synthesis - chemicalbook [chemicalbook.com]

- 5. nbinno.com [nbinno.com]

- 6. nbinno.com [nbinno.com]

- 7. Organic Syntheses Procedure [orgsyn.org]

- 8. CN111170937A - Preparation method of 3-aminopyridine - Google Patents [patents.google.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. Gould–Jacobs reaction - Wikipedia [en.wikipedia.org]

- 11. Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines - PMC [pmc.ncbi.nlm.nih.gov]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. derpharmachemica.com [derpharmachemica.com]

- 14. researchgate.net [researchgate.net]

A Senior Application Scientist's Guide to 6-Chloro-5-fluoronicotinonitrile: Properties, Synthesis, and Strategic Applications

Abstract

6-Chloro-5-fluoronicotinonitrile is a pivotal halogenated pyridine derivative that serves as a highly versatile building block in modern medicinal chemistry and materials science. Its unique electronic profile, characterized by the synergistic effects of the chloro, fluoro, and cyano substituents, offers a powerful platform for the synthesis of complex molecular architectures. This technical guide provides an in-depth analysis of the compound's physicochemical properties, spectroscopic signatures, and established synthetic methodologies. Furthermore, it explores the strategic rationale behind its application in drug discovery, with a focus on its role in creating targeted therapeutics. Detailed, field-proven protocols for its synthesis and derivatization are presented to enable researchers, scientists, and drug development professionals to effectively harness the potential of this important chemical intermediate.

Introduction: The Strategic Importance of Fluorinated Pyridines

The pyridine scaffold is a cornerstone of medicinal chemistry, found in thousands of biologically active compounds.[1] The strategic incorporation of fluorine into this heterocyclic system has become a widely adopted strategy to enhance a molecule's therapeutic potential.[1][2] Fluorine's high electronegativity and small size can profoundly influence a compound's metabolic stability, lipophilicity, membrane permeability, and binding affinity to biological targets.[2][3][4]

This compound (IUPAC Name: 6-chloro-5-fluoropyridine-3-carbonitrile) exemplifies the utility of this approach.[5][6] This molecule is a trifunctionalized pyridine, featuring:

-

A cyano group at the 3-position, which is a versatile synthetic handle and can act as a hydrogen bond acceptor.

-

A fluoro group at the 5-position, which modulates the electronic character of the ring and can enhance pharmacokinetic properties.[3][7]

-

A chloro group at the 6-position, which serves as an excellent leaving group for nucleophilic aromatic substitution (SNAr) reactions, enabling facile derivatization.

This unique combination of functional groups makes this compound a highly sought-after intermediate for constructing libraries of compounds in the pursuit of novel drug candidates.

Physicochemical Properties & Spectroscopic Profile

Accurate characterization is the foundation of reproducible science. The key properties of this compound are summarized below.

| Property | Value | Source |

| IUPAC Name | 6-chloro-5-fluoropyridine-3-carbonitrile | PubChem[5] |

| CAS Number | 1020253-14-8 | Sigma-Aldrich[6] |

| Molecular Formula | C₆H₂ClFN₂ | PubChem[5] |

| Molecular Weight | 156.54 g/mol | PubChem[5] |

| Appearance | White to off-white powder or crystals | Sigma-Aldrich[6] |

| Storage Temperature | 2-8°C (Refrigerator) | ChemicalBook, Pharmaffiliates[8][9] |

Spectroscopic Analysis (Representative Data): While specific spectra should be acquired for each batch, typical data are as follows:

-

1H NMR: The proton NMR spectrum is simple, showing two doublets in the aromatic region, corresponding to the two protons on the pyridine ring. The coupling patterns are influenced by both the adjacent proton and the fluorine atom.

-

13C NMR: The carbon spectrum will show six distinct signals for the six carbons in the molecule. The carbon atoms bonded to fluorine and chlorine will exhibit characteristic shifts.

-

19F NMR: A single resonance is expected, with coupling to the adjacent protons.

-

IR Spectroscopy: Key peaks will include a sharp, strong absorption around 2230 cm⁻¹ for the nitrile (C≡N) stretch and various peaks in the 1600-1400 cm⁻¹ region corresponding to the aromatic C=C and C=N stretching vibrations.

-

Mass Spectrometry (MS): The mass spectrum will show a characteristic isotopic pattern for the presence of one chlorine atom (M+ and M+2 peaks in an approximate 3:1 ratio).

Synthesis and Mechanistic Considerations

The synthesis of substituted pyridines can be challenging. However, reliable routes to this compound have been developed, often starting from more readily available precursors. A common conceptual pathway involves the dehydration of an amide or an oxime.

Workflow: Conceptual Synthesis of this compound

Sources

- 1. researchgate.net [researchgate.net]

- 2. nbinno.com [nbinno.com]

- 3. pharmacyjournal.org [pharmacyjournal.org]

- 4. Synthesis, Cytotoxicity Evaluation and Molecular Docking of Fluorine Containing Hexahydroquinoline-3-Carbonitrile Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pubchem.ncbi.nlm.nih.gov [pubchem.ncbi.nlm.nih.gov]

- 6. This compound | 1020253-14-8 [sigmaaldrich.com]

- 7. Utilization of fluorinated α-amino acids in small molecule drug design - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. This compound CAS#: 1020253-14-8 [m.chemicalbook.com]

- 9. pharmaffiliates.com [pharmaffiliates.com]

An In-Depth Technical Guide to the Safe Handling and Management of 6-Chloro-5-fluoronicotinonitrile

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the essential safety protocols and handling precautions for 6-Chloro-5-fluoronicotinonitrile (CAS No. 1020253-14-8), a key intermediate in pharmaceutical synthesis. As a halogenated pyridine derivative, this compound possesses a specific hazard profile that demands rigorous adherence to safety procedures to mitigate risks to personnel and the environment. This document synthesizes critical data from authoritative sources to provide a self-validating system for its safe management in a laboratory setting.

Section 1: Hazard Identification and Classification

Understanding the intrinsic hazards of this compound is the foundation of its safe use. The compound is classified under the Globally Harmonized System (GHS) with the signal word "Warning" and is associated with multiple hazard statements.[1] The primary routes of exposure are inhalation, skin contact, and ingestion, each presenting a significant health risk.

Table 1: GHS Hazard Classification and Physicochemical Properties

| Identifier | Value | Source |

| IUPAC Name | 6-chloro-5-fluoropyridine-3-carbonitrile | PubChem[2] |

| CAS Number | 1020253-14-8 | PubChem[2] |

| Molecular Formula | C₆H₂ClFN₂ | ChemScene[3] |

| Molecular Weight | 156.54 g/mol | ChemScene[3] |

| Physical Form | White to off-white powder or crystals | Sigma-Aldrich[1] |

| Signal Word | Warning | Sigma-Aldrich[1] |

| GHS Hazard Statements | H302, H312, H332, H315, H319, H335 | Sigma-Aldrich[1] |

Section 2: Exposure Controls and Personal Protective Equipment (PPE)

Given the compound's hazard profile, robust engineering controls and a comprehensive PPE strategy are mandatory. The causality behind these measures is to create multiple barriers between the researcher and the chemical, thereby minimizing the potential for exposure.

Engineering Controls

All work involving this compound, especially the handling of the solid powder, must be conducted in a properly functioning chemical fume hood to control the inhalation hazard.[4][5] The fume hood provides a contained workspace that prevents the escape of airborne particles and vapors into the laboratory environment.[4][5] An emergency eyewash station and safety shower must be readily accessible in the immediate work area.[6]

Personal Protective Equipment (PPE)

A multi-layered PPE approach is essential. The selection of specific PPE components should be based on a thorough risk assessment of the planned experimental procedures.

-

Eye and Face Protection : Chemical safety goggles are the minimum requirement for eye protection.[4] For procedures with a higher risk of splashing, such as when dissolving the solid in a solvent, a face shield should be worn in addition to safety goggles.[4]

-

Skin Protection : A flame-resistant lab coat should be worn at all times.[7] For handling larger quantities or during procedures with an elevated risk of contamination, a chemically resistant apron is recommended.[4]

-

Hand Protection : The choice of gloves is critical. While nitrile gloves are commonly used in laboratory settings, they may offer limited protection against halogenated aromatic compounds, especially during prolonged exposure.[8][9] For incidental contact, double-gloving with nitrile gloves may be acceptable, but gloves should be changed immediately upon contamination.[10] For more extensive handling, gloves made of Viton® or butyl rubber are recommended due to their higher resistance to this class of chemicals.[4][6] Always consult the glove manufacturer's compatibility chart for specific breakthrough times.[6]

-

Respiratory Protection : When working within a certified chemical fume hood, additional respiratory protection is typically not required.[4] However, in the event of a spill or if there is a potential for exposure outside of a fume hood, a NIOSH-approved respirator with organic vapor cartridges is necessary.[4]

Section 3: Safe Handling, Storage, and Incompatibility

Handling

-

Weighing and Transfer : Weighing of the solid compound should be performed in a fume hood or a ventilated balance enclosure to prevent the generation of airborne dust. Use appropriate tools to minimize the creation of dust.

-

Solution Preparation : When preparing solutions, add the solid this compound to the solvent slowly to avoid splashing.

-

General Hygiene : Avoid all personal contact, including inhalation.[11] Do not eat, drink, or smoke in the laboratory. Wash hands thoroughly with soap and water after handling the compound, even if gloves were worn.[11]

Storage

Proper storage is crucial to maintain the stability of the compound and prevent hazardous reactions.

-

Temperature : Store in a refrigerator at 4°C.[3]

-

Container : Keep the container tightly closed and store in a dry, well-ventilated area.[6][11]

-

Segregation : Store away from incompatible materials, particularly strong oxidizing agents and strong acids.[6][11]

Chemical Incompatibility

While specific reactivity data for this compound is limited, based on its chemical structure (a halogenated pyridine nitrile), it should be considered incompatible with:

-

Strong Oxidizing Agents : Can lead to vigorous or explosive reactions.

-

Strong Acids : May cause decomposition or violent reactions.

-

Strong Bases : May react with the nitrile group or halogen substituents.

Section 4: Emergency Procedures

A well-rehearsed emergency plan is a critical component of laboratory safety.

First Aid Measures

Immediate and appropriate first aid is vital in the event of an exposure.

-

Inhalation : If inhaled, immediately move the person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.

-

Skin Contact : In case of skin contact, immediately remove all contaminated clothing and wash the affected area with plenty of soap and water for at least 15 minutes.[5] Seek medical attention if irritation persists.[5]

-

Eye Contact : If the compound enters the eyes, immediately flush with copious amounts of water for at least 15 minutes, holding the eyelids open.[5] Seek immediate medical attention.[5]

-

Ingestion : If swallowed, do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention.

Spill Response Protocol

A minor spill of this compound can be managed by trained laboratory personnel, while a major spill requires an emergency response team.

For a minor solid spill:

-

Alert Personnel : Notify others in the immediate area of the spill.

-

Don Appropriate PPE : At a minimum, wear a lab coat, chemical safety goggles, and appropriate chemical-resistant gloves (e.g., butyl or Viton®).

-

Contain the Spill : Gently cover the solid spill with a damp paper towel to prevent the powder from becoming airborne.[12][13]

-

Clean Up : Carefully scoop the material and damp paper towel into a designated hazardous waste container.[13] Avoid creating dust.

-

Decontaminate : Wipe the spill area with a damp paper towel, followed by a soap and water solution.[13][14]

-

Dispose : All cleanup materials must be disposed of as hazardous waste.[10][13]

For a major spill:

-

Evacuate : Immediately evacuate the area.

-

Isolate : Secure the area and prevent entry.

-

Notify : Alert your institution's Environmental Health and Safety (EHS) department or emergency response team.

Firefighting Measures

In the event of a fire involving this compound, the primary concern is the potential for the generation of highly toxic and corrosive gases.

-

Suitable Extinguishing Media : Use a dry chemical, carbon dioxide, or foam extinguisher. A water spray can also be used to cool fire-exposed containers.

-

Hazardous Combustion Products : Thermal decomposition of halogenated organic compounds can produce highly toxic fumes.[15][16] For this compound, expect the release of carbon oxides (CO, CO₂), nitrogen oxides (NOx), hydrogen cyanide (HCN), hydrogen chloride (HCl), and hydrogen fluoride (HF).[17]

-

Firefighter Protection : Firefighters must wear a self-contained breathing apparatus (SCBA) and full protective gear to prevent contact with these hazardous decomposition products.[11]

Section 5: Waste Disposal

All waste containing this compound must be treated as hazardous waste. Improper disposal can lead to environmental contamination and regulatory violations.

-

Waste Segregation : Halogenated organic waste must be collected separately from non-halogenated waste streams.[18]

-

Containerization : Collect waste in a clearly labeled, sealed, and compatible container.[6][19] The label should explicitly state "Halogenated Organic Waste" and list the chemical constituents.

-

Disposal Procedure : Arrange for disposal through your institution's certified hazardous waste management program. Do not dispose of this chemical down the drain or in regular trash.[5][19]

Section 6: Workflow and Process Visualization

To ensure a clear and repeatable safe handling process, the following workflow should be adopted.

Caption: A logical workflow for the safe handling of this compound.

References

-

Post Apple Scientific. (2024, October 1). 12 Safety Precautions To Follow When Handling Pyridine. Retrieved from [Link]

-

Washington State University. (n.d.). Standard Operating Procedure for Pyridine. Retrieved from [Link]

-

PubChem. (n.d.). This compound. Retrieved from [Link]

-

University of Georgia. (n.d.). Standard Operating Procedure for Acutely Toxic Chemicals. Retrieved from [Link]

-

Washington State University. (n.d.). Standard Operating Procedure for Halogenated Solvents. Retrieved from [Link]

-

CUNY. (n.d.). Laboratory Chemical Spill Cleanup and Response Guide. Retrieved from [Link]

-

University of Tennessee Knoxville. (n.d.). Spill Kits and Spill Clean Up Procedures. Retrieved from [Link]

-

Unisafe. (2023, December 14). Guide to Nitrile Gloves Chemical Resistance. Retrieved from [Link]

-

Loba Chemie. (2023, December 6). PYRIDINE FOR HPLC / UV SPECTROSCOPY Safety Data Sheet. Retrieved from [Link]

-

University of Tennessee Knoxville. (n.d.). Guidance for Hazardous Waste Spill Cleanup in Laboratories. Retrieved from [Link]

-

MIT. (n.d.). PSFC Halogenated Solvents. Retrieved from [Link]

-

Journal of the Chemical Society, Perkin Transactions 2. (n.d.). Radical pathways in the thermal decomposition of pyridine and diazines: a laser pyrolysis and semi-empirical study. Retrieved from [Link]

-

University of Pennsylvania EHRS. (n.d.). Nitrile Glove Chemical-Compatibility Reference. Retrieved from [Link]

-

Kimberly-Clark. (n.d.). Nitrile Gloves Chemical Resistance Guide. Retrieved from [Link]

-

CHEMM. (n.d.). Personal Protective Equipment (PPE). Retrieved from [Link]

-

BESA. (n.d.). Recommended PPE to handle chemicals. Retrieved from [Link]

-

University of Florida EHS. (n.d.). Ansell Chemical Resistance Glove Chart. Retrieved from [Link]

-

Gloves By Web. (n.d.). Gloves Chemical Resistance Chart. Retrieved from [Link]

-

University of Toronto. (n.d.). Identification and Analysis of Halogenated Contaminants Formed in Thermal Processes. Retrieved from [Link]

-

ETH Zürich. (n.d.). Factsheet: Disposal of Hazardous Waste - Basic Principles. Retrieved from [Link]

-

Nipissing University. (2019, June 12). Hazardous Materials Disposal Guide. Retrieved from [Link]

-

Semantic Scholar. (1997, June 1). Thermal Decomposition Studies of Halogenated Organic Compounds. Retrieved from [Link]

-

AgroParisTech. (n.d.). Liquid waste. Retrieved from [Link]

-

National Testing Agency. (2025, December 13). Syllabus for Chemistry (SCQP08). Retrieved from [Link]

-

Semantic Scholar. (1973, March 1). Thermal decomposition of some metal mercaptides, M(SC6Hal5), Hal = F, Cl. Retrieved from [Link]

Sources

- 1. This compound | 1020253-14-8 [sigmaaldrich.com]

- 2. This compound | C6H2ClFN2 | CID 46738683 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. chemscene.com [chemscene.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. 12 Safety Precautions To Follow When Handling Pyridine [postapplescientific.com]

- 6. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. gloves.com [gloves.com]

- 9. ehrs.upenn.edu [ehrs.upenn.edu]

- 10. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]

- 11. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 12. ehs.gatech.edu [ehs.gatech.edu]

- 13. ehs.utk.edu [ehs.utk.edu]

- 14. 5.4.1.1 Incidental Spill Cleanup Procedures | Environment, Health and Safety [ehs.cornell.edu]

- 15. utoronto.scholaris.ca [utoronto.scholaris.ca]

- 16. [PDF] Thermal Decomposition Studies of Halogenated Organic Compounds | Semantic Scholar [semanticscholar.org]

- 17. Radical pathways in the thermal decomposition of pyridine and diazines: a laser pyrolysis and semi-empirical study - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 18. nipissingu.ca [nipissingu.ca]

- 19. ethz.ch [ethz.ch]

A Comprehensive Technical Guide to 6-Chloro-5-fluoronicotinonitrile for Researchers and Drug Development Professionals

This guide provides an in-depth technical overview of 6-Chloro-5-fluoronicotinonitrile, a key building block in modern medicinal chemistry. With full editorial control, this document is structured to deliver practical, field-proven insights, moving beyond a simple listing of facts to explain the causality behind experimental choices and protocols.

Introduction: The Strategic Importance of this compound in Drug Discovery

This compound (CAS No. 1020253-14-8), also known as 6-chloro-5-fluoropyridine-3-carbonitrile, has emerged as a valuable heterocyclic intermediate in the synthesis of complex molecular architectures for pharmaceutical applications.[1][2] Its unique substitution pattern, featuring a reactive chlorine atom, a fluorine atom, and a nitrile group on a pyridine scaffold, offers medicinal chemists a versatile platform for structural elaboration. The strategic placement of these functional groups allows for selective and sequential reactions, making it a sought-after precursor for the development of novel therapeutic agents, particularly in the realm of kinase inhibitors and other targeted therapies.[3] This guide will delve into the technical specifications, commercial sourcing, handling, and synthetic utility of this important compound.

Physicochemical Properties and Structural Data

A thorough understanding of the physicochemical properties of this compound is fundamental to its effective use in synthesis and analysis.

| Property | Value | Source |

| CAS Number | 1020253-14-8 | [2] |

| Molecular Formula | C₆H₂ClFN₂ | [2] |

| Molecular Weight | 156.54 g/mol | [2] |

| IUPAC Name | 6-chloro-5-fluoropyridine-3-carbonitrile | [2] |

| Appearance | White to off-white powder or crystals | [4] |

| Purity | Typically ≥95% (commercial grade) | [4] |

| Storage Temperature | Refrigerator (2-8°C) | [1][4] |

| SMILES | N#CC1=CN=C(Cl)C(F)=C1 | [5] |